molecular formula C23H34N2O B8243264 (S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8243264
M. Wt: 354.5 g/mol
InChI Key: KXKFDYBFLUXNLY-HXUWFJFHSA-N
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Description

(S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a tert-butyl group, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the Dicyclopentylmethyl Group: This step involves the alkylation of the pyridine ring using a dicyclopentylmethyl halide under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted oxazole derivatives with new functional groups.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-Butyl)-2-(6-(cyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a cyclopentylmethyl group instead of a dicyclopentylmethyl group.

    (S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of (S)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-23(2,3)20-15-26-22(25-20)19-14-8-13-18(24-19)21(16-9-4-5-10-16)17-11-6-7-12-17/h8,13-14,16-17,20-21H,4-7,9-12,15H2,1-3H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKFDYBFLUXNLY-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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